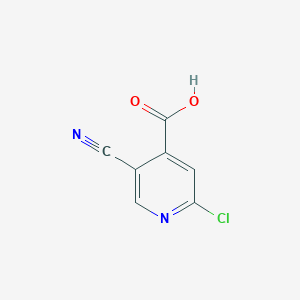

2-chloro-5-cyanopyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-chloro-5-cyanopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-6-1-5(7(11)12)4(2-9)3-10-6/h1,3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFPZPBZMPOWIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638361-41-7 | |

| Record name | 2-chloro-5-cyanopyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination Step

- Reagents & Conditions: Chlorination at the 2-position of the pyridine ring is generally achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions (80–100°C) in inert solvents such as dichloromethane or chloroform.

- Mechanism: Electrophilic substitution facilitated by the electron-deficient pyridine ring, with POCl₃ acting both as chlorinating agent and solvent in some protocols.

- Optimization: Excess POCl₃ and controlled temperature (to avoid over-chlorination or ring degradation) improve yield and selectivity.

- Yield: Reported yields for this step range from 70% to 85%, depending on reaction time and reagent purity.

Cyanation Step

- Reagents & Conditions: Introduction of the cyano group at position 5 is commonly performed via nucleophilic substitution using copper(I) cyanide (CuCN) or potassium cyanide (KCN) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (100–120°C).

- Mechanism: The halogenated intermediate undergoes substitution by the cyanide ion, facilitated by copper catalysis to improve regioselectivity.

- Optimization: Purification of intermediates by column chromatography prior to cyanation enhances reaction efficiency.

- Yield: Cyanation yields typically range from 60% to 75%.

Carboxylation Step

- Reagents & Conditions: Carboxylation at position 4 is often introduced via oxidation of methyl or alkyl-substituted precursors using oxidizing agents such as potassium permanganate (KMnO₄) or via direct carboxylation reactions using carbon dioxide under catalytic conditions.

- Alternative Approaches: Hydrolysis of nitrile precursors or ester intermediates under acidic or basic conditions to yield the free carboxylic acid.

- Yield: Carboxylation yields vary widely (50% to 80%) depending on the method and substrate.

Representative Preparation Procedure

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination | POCl₃, 80–100°C, 6–8 hours | 75–85 | Excess POCl₃ improves selectivity |

| Cyanation | CuCN, DMF, 120°C, 12 hours | 60–75 | Purify intermediates for better yield |

| Carboxylation | Oxidation with KMnO₄ or hydrolysis of nitrile | 50–80 | Control pH to avoid decarboxylation |

Analytical and Purification Techniques

- Purity Assessment: High-performance liquid chromatography (HPLC) using C18 columns with acetonitrile/water mobile phases confirms purity above 95%.

- Structural Validation:

- Nuclear Magnetic Resonance (NMR): ^1H NMR shows characteristic carboxylic acid proton near δ 12–13 ppm; ^13C NMR confirms cyano carbon at δ ~115–120 ppm and carboxyl carbon at δ ~165–170 ppm.

- Infrared Spectroscopy (IR): Strong absorption bands at ~2240 cm⁻¹ (C≡N stretch) and broad O-H stretch from carboxylic acid at 2500–3000 cm⁻¹.

- Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode shows molecular ion peak [M-H]⁻ consistent with molecular weight.

- Isolation: Precipitation by acidification and filtration under hot conditions, followed by drying under reduced pressure, yields the pure compound.

Research Findings and Optimization Insights

- Reaction Monitoring: Thin-layer chromatography (TLC) and UPLC-MS are effective for tracking reaction progress and intermediate purity.

- Temperature Control: Maintaining reaction temperatures within specified ranges minimizes side reactions such as decarboxylation or ring degradation.

- Solvent Choice: Polar aprotic solvents like DMF enhance cyanation efficiency, while chlorinated solvents favor chlorination steps.

- Catalyst Use: Copper salts improve cyanation regioselectivity and yield.

- Stability: The compound exhibits stability at neutral to slightly acidic pH but degrades under strong acidic or basic conditions, informing storage and handling protocols.

Summary Table of Preparation Methods

| Preparation Step | Common Reagents | Conditions | Yield Range (%) | Key Notes |

|---|---|---|---|---|

| Chlorination | POCl₃, SOCl₂ | 80–100°C, 6–8 h | 70–85 | Excess reagent improves selectivity |

| Cyanation | CuCN, KCN, DMF | 100–120°C, 12 h | 60–75 | Copper catalysis enhances yield |

| Carboxylation | KMnO₄, CO₂, Hydrolysis | Varied (acid/base) | 50–80 | pH control critical to avoid degradation |

Chemical Reactions Analysis

Types of Reactions: 2-chloro-5-cyanopyridine-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines or thiols can be used under basic conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura couplings.

Major Products:

Substitution Products: Depending on the nucleophile, products such as 2-amino-5-cyanoisonicotinic acid can be formed.

Oxidation Products: Oxidation of the cyano group yields 2-chloro-5-carboxyisonicotinic acid.

Coupling Products: Various biaryl compounds can be synthesized through coupling reactions.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a drug candidate due to its structural features that allow it to interact with biological targets effectively. Notable applications include:

- Neuropeptide Y Receptor Antagonism : Research indicates that derivatives of this compound exhibit antagonistic activity against neuropeptide Y receptors, which are implicated in various physiological processes such as appetite regulation and anxiety .

Agrochemical Development

2-Chloro-5-cyanopyridine-4-carboxylic acid serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and insecticides. Its chlorinated structure contributes to the biological activity necessary for effective pest control .

Synthesis of Complex Molecules

The compound is utilized as a building block in the synthesis of more complex organic molecules, including:

- Pyridine Derivatives : It is employed in the formation of various pyridine-based compounds that have applications in pharmaceuticals and materials science.

Case Study 1: Synthesis of Neuropeptide Y Antagonists

A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis of neuropeptide Y Y5 receptor antagonists derived from this compound. The research demonstrated that modifying the carboxylic acid group could enhance receptor binding affinity and selectivity .

Case Study 2: Herbicidal Activity

Research conducted on chlorinated pyridine derivatives showed that compounds synthesized from this compound exhibited significant herbicidal properties against various weed species. The study emphasized the importance of structural modifications to optimize efficacy .

Mechanism of Action

The mechanism of action of 2-chloro-5-cyanopyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the cyano and chlorine groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with pyridine or pyrimidine cores, halogen/cyano substituents, and carboxylic acid derivatives. Key examples include:

Table 1: Structural Comparison

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| 2-Chloro-5-cyanopyridine-4-carboxylic acid | Pyridine | Cl (C2), CN (C5), COOH (C4) | C₈H₃ClN₂O₂ | 198.58 | Drug intermediates, ligands |

| 5-Chloropyrimidine-4-carboxylic acid | Pyrimidine | Cl (C5), COOH (C4) | C₅H₃ClN₂O₂ | 158.55 | Nucleotide analog synthesis |

| Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | Pyrimidine | Cl (C4), COOEt (C5), CH₃ (C2) | C₈H₉ClN₂O₂ | 200.62 | Ester prodrug development |

| 5-Chloro-4-cyclopropylpyridin-2-amine | Pyridine | Cl (C5), cyclopropyl (C4), NH₂ (C2) | C₉H₁₀ClN₂ | 184.65 | Kinase inhibitor precursors |

Key Observations:

- Core Heterocycle : Pyridine-based compounds (e.g., the target molecule) exhibit stronger aromaticity and electron-withdrawing effects compared to pyrimidine analogs, influencing reactivity in cross-coupling reactions .

- Substituent Effects: The cyano group in the target compound enhances electrophilicity at C5, favoring nucleophilic substitution, whereas the carboxylic acid enables hydrogen bonding and salt formation for solubility modulation .

- Ester vs. Acid : Ethyl esters (e.g., Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate) show improved lipophilicity, making them suitable for prodrug designs, but lack the direct reactivity of carboxylic acids in amidation .

Pharmacological and Industrial Relevance

- Drug Development: The target compound’s cyano and acid groups are exploited in kinase inhibitors (e.g., analogs of LY2409881 hydrochloride, a kinase inhibitor with a pyrimidine core) .

- Agrochemicals : Chloropyridine derivatives are precursors to herbicides, leveraging the chlorine atom’s stability and the carboxylic acid’s metal-chelating properties .

- Limitations : The carboxylic acid’s acidity (pKa ~2.5) may limit bioavailability, necessitating prodrug strategies like esterification, as seen in Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate .

Biological Activity

2-Chloro-5-cyanopyridine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article discusses its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with a chlorine atom and a carboxylic acid group, contributing to its reactivity and biological activity. The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It acts as a biochemical reagent, potentially influencing enzyme activity and gene expression through binding interactions. Specifically, it may inhibit or activate enzymes involved in critical metabolic pathways, leading to downstream effects on cellular processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-chloro-5-cyanopyridine derivatives. For instance, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for different derivatives in comparison to standard treatments:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 9.46 | |

| 5-Fluorouracil | MCF-7 | 17.02 | |

| Compound A (derivative) | HeLa | 0.87 | |

| Compound B (derivative) | HCT116 | 0.36 |

These results indicate that derivatives of 2-chloro-5-cyanopyridine exhibit superior potency compared to traditional chemotherapeutics.

Antioxidant Activity

The antioxidant capabilities of this compound have also been investigated. The ability to scavenge free radicals is crucial for mitigating oxidative stress-related diseases. The following table presents the radical scavenging activity of selected compounds:

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various cyanopyridine derivatives on MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that compounds derived from 2-chloro-5-cyanopyridine exhibited significant growth inhibition, with IC50 values ranging from 0.87 µM to 12.91 µM, outperforming standard drugs like 5-Fluorouracil .

- Enzymatic Inhibition : Another study focused on the inhibition of specific kinases by cyanopyridine derivatives, demonstrating that these compounds could effectively inhibit Pim-1 kinase with IC50 values as low as 0.36 µM, suggesting potential applications in targeted cancer therapies .

- Antioxidant Studies : Research assessing the antioxidant properties showed that derivatives could scavenge DPPH radicals effectively, indicating their potential use in formulations aimed at reducing oxidative stress .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-5-cyanopyridine-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step functionalization of pyridine derivatives. A common approach includes:

- Condensation and cyclization : Start with halogenated pyridine precursors (e.g., 4-chloropyridine derivatives) and introduce cyano groups via nucleophilic substitution. Catalysts like palladium or copper may enhance efficiency, with solvents such as DMF or toluene under reflux .

- Post-functionalization : Modify substituents using oxidation/reduction (e.g., KMnO₄ for carboxylic acid formation) or nitrile group introduction via cyanation reagents (e.g., CuCN). Optimize yields by adjusting catalyst loading (5–10 mol%) and temperature (80–120°C) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

- Spectroscopy : Confirm structure via / NMR (e.g., carboxylic proton at δ 12–13 ppm) and FT-IR (C≡N stretch ~2200 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative ion mode to verify molecular ion peaks (expected m/z: 183.5 for [M-H]⁻ based on C₇H₃ClN₂O₂) .

Q. What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in airtight containers under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the cyano group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- DFT Calculations : Model electron density maps to identify reactive sites (e.g., C2-Cl for Suzuki-Miyaura coupling). HOMO/LUMO analysis reveals susceptibility to nucleophilic attack at the chloro position .

- Docking Studies : Predict interactions with biological targets (e.g., kinase enzymes) by simulating binding affinities of the carboxylic acid and cyano groups .

Q. What strategies resolve contradictions in reported molecular weights or spectral data for this compound?

- Re-evaluate Data Sources : Cross-check CAS registry entries (e.g., PubChem vs. Enamine Ltd.) to identify typographical errors. For example, lists a molecular weight of 576.49 g/mol, inconsistent with the formula C₇H₃ClN₂O₂ (theoretical MW: 183.56 g/mol), suggesting a transcription error .

- Reproduce Experiments : Validate spectral data (e.g., NMR) against synthesized batches using deuterated DMSO as a solvent .

Q. How can the compound be functionalized for applications in drug discovery?

- Halogen Exchange : Replace chlorine with amines (e.g., Buchwald-Hartwig amination) or thiols for SAR studies .

- Biotransformation : Use enzymatic catalysis (e.g., cytochrome P450) to generate metabolites for toxicity screening .

- Prodrug Synthesis : Esterify the carboxylic acid to improve bioavailability, followed by in vitro hydrolysis assays .

Q. What methodologies assess its potential as an enzyme inhibitor in anticancer research?

- Kinase Assays : Measure IC₅₀ values against EGFR or VEGFR using fluorescence-based kinase activity kits.

- Cell Viability Tests : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

- Molecular Dynamics : Simulate binding stability over 100 ns trajectories to evaluate residence time in enzyme active sites .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.